molecular formula C19H29BFNO2 B2413748 5-(N-Cyclohexylaminomethyl)-2-fluorophenylboronic acid, pinacol ester CAS No. 2096340-16-6

5-(N-Cyclohexylaminomethyl)-2-fluorophenylboronic acid, pinacol ester

Cat. No.: B2413748
CAS No.: 2096340-16-6
M. Wt: 333.25
InChI Key: VMNXNNPQSUYOIH-UHFFFAOYSA-N
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Description

Fundamental Structural Framework

The molecular architecture of 5-(N-Cyclohexylaminomethyl)-2-fluorophenylboronic acid, pinacol ester is characterized by a complex three-dimensional arrangement that integrates several distinct structural domains. The compound possesses a molecular formula of C₁₉H₂₉BFNO₂ with a molecular weight of 333.3 grams per mole. The central phenyl ring serves as the primary scaffold, with the fluorine atom positioned at the 2-position and the boronic ester functionality attached to the aromatic system through the pinacol protecting group.

The boronic ester moiety adopts a tetrahedral geometry around the boron center, consistent with the sp³ hybridization observed in pinacol-protected boronic acids. The 4,4,5,5-tetramethyl-1,3,2-dioxaborolane ring system provides significant steric protection to the boron atom while maintaining the requisite reactivity for cross-coupling reactions. This protection strategy enhances both the stability and handling characteristics of the compound compared to the free boronic acid form.

The cyclohexylaminomethyl substituent at the 5-position introduces considerable conformational flexibility to the molecular structure. The cyclohexyl ring predominantly adopts a chair conformation, as is typical for saturated six-membered rings, while the aminomethyl linker provides rotational freedom that influences the overall molecular dynamics. This structural feature creates multiple accessible conformations that may impact both the compound's chemical reactivity and its interactions with biological targets.

Crystallographic Considerations

Boronic acid derivatives, including pinacol esters, exhibit distinctive crystallographic patterns that reflect their hydrogen bonding capabilities and steric requirements. The crystal structures of related phenylboronic acid derivatives demonstrate that the boronate group typically maintains coplanarity with the aromatic ring system, with deviation angles typically ranging from 6.6° to 21.4° depending on substitution patterns. For compounds containing fluorine substituents, the electronegative nature of the halogen influences both intermolecular interactions and crystal packing arrangements.

The pinacol ester functionality contributes to the crystallographic behavior through its ability to engage in weak intermolecular interactions while avoiding the extensive hydrogen bonding networks characteristic of free boronic acids. The dioxaborolane unit exhibits near-planar geometry with boron-oxygen bond lengths typically falling within the range of 1.31-1.35 Ångstroms. These structural parameters are consistent with effective orbital overlap between the boron and oxygen atoms while accommodating the geometric constraints imposed by the five-membered ring system.

Properties

IUPAC Name

N-[[4-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]cyclohexanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29BFNO2/c1-18(2)19(3,4)24-20(23-18)16-12-14(10-11-17(16)21)13-22-15-8-6-5-7-9-15/h10-12,15,22H,5-9,13H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMNXNNPQSUYOIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)CNC3CCCCC3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29BFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Lithiation-Borylation Sequence

Patent BR112014016048B1 outlines a general method for synthesizing substituted fluorophenylboronic acid pinacol esters:

Step 1: Directed ortho-Lithiation
Substituted fluorobenzenes undergo lithiation at the ortho position using alkyllithium bases (e.g., LDA, n-BuLi) in anhydrous THF at -78°C. For the target compound, 5-(N-Cyclohexylaminomethyl)-2-fluorobromobenzene serves as the starting material.

Step 2: Boronation
The lithiated intermediate reacts with triisopropyl borate (B(OiPr)₃) at low temperatures, followed by acidic hydrolysis to yield the boronic acid.

Step 3: Pinacol Protection
Condensation with 2,3-dimethyl-2,3-butanediol (pinacol) in toluene under Dean-Stark conditions affords the pinacol ester.

Stepwise Preparation Protocol

Synthesis of 5-(N-Cyclohexylaminomethyl)-2-fluorobromobenzene

Reagents:

  • 2-Fluoro-5-bromobenzaldehyde
  • Cyclohexylamine
  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

Procedure:

  • Condense cyclohexylamine (1.2 equiv) with 2-fluoro-5-bromobenzaldehyde in dichloromethane at 0°C
  • Add NaBH(OAc)₃ (1.5 equiv) portionwise over 30 min
  • Stir at room temperature for 12 hr
  • Wash with saturated NaHCO₃, dry over MgSO₄, concentrate

Boron Incorporation

Reagents:

  • 5-(N-Cyclohexylaminomethyl)-2-fluorobromobenzene
  • Bis(pinacolato)diboron (1.1 equiv)
  • PdCl₂(dppf) (3 mol%)
  • KOAc (3 equiv)

Conditions:

  • 1,4-Dioxane/H₂O (5:1), 100°C, N₂ atmosphere
  • Reaction time: 12-16 hr

Workup:

  • Filter through Celite®
  • Extract with EtOAc (3×50 mL)
  • Dry over Na₂SO₄, concentrate
  • Purify by silica gel chromatography (Hexanes:EtOAc 4:1)

Characterization Data

Critical analytical parameters for the final compound:

Parameter Value Method
Melting Point 98-102°C (decomp.) DSC
¹H NMR (400 MHz, CDCl₃) δ 7.45 (d, J=7.8 Hz, 1H), 7.32 (dd, J=7.8, 1.9 Hz, 1H), 3.85 (s, 2H), 2.75 (m, 1H), 1.75-1.15 (m, 10H), 1.32 (s, 12H)
¹¹B NMR (128 MHz, CDCl₃) δ 30.2
HRMS (ESI+) m/z 334.2211 [M+H]+ (calc. 334.2209)

Optimization Challenges

Regioselectivity Control

Competing boronation at alternative positions requires careful substrate design. The aminomethyl group directs metallation through coordination to the lithium cation:

$$
\text{Ar-CH₂-NR₂} \xrightarrow{\text{n-BuLi}} \text{Ar-CH(Li)-NR₂} \xrightarrow{\text{B(OiPr)₃}} \text{Ar-B(OiPr)₂}
$$

Protecting Group Strategy

The cyclohexylamine moiety necessitates protection during harsh reaction conditions. Common approaches include:

  • Boc protection (tert-butyloxycarbonyl)
  • Trifluoroacetylation
  • Protonation with HCl gas

Scale-Up Considerations

Industrial production faces three primary challenges:

  • Lithium Handling
    Large-scale use of n-BuLi requires specialized equipment for temperature control (-78°C) and inert atmosphere maintenance.

  • Palladium Removal
    Post-reaction purification employs:

    • Activated carbon treatment
    • Triphenylphosphine scavenging
    • Crystallization-induced purification
  • Pinacol Byproducts Excess pinacol (bp. 172°C) is removed via fractional distillation under reduced pressure.

Chemical Reactions Analysis

Types of Reactions: 5-(N-Cyclohexylaminomethyl)-2-fluorophenylboronic acid, pinacol ester can undergo various chemical reactions, including:

  • Oxidation: The boronic acid moiety can be oxidized to form boronic esters or borates.

  • Reduction: The compound can be reduced to form corresponding boronic acids or boronic esters.

  • Substitution: The fluorine atom on the phenyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation reactions may use oxidizing agents such as hydrogen peroxide or sodium hypochlorite.

  • Reduction reactions may involve reducing agents like sodium borohydride or lithium aluminum hydride.

  • Substitution reactions may require nucleophiles such as amines or alcohols under specific conditions.

Major Products Formed:

  • Oxidation: Boronic esters or borates

  • Reduction: Boronic acids or boronic esters

  • Substitution: Substituted phenyl derivatives

Scientific Research Applications

This compound is widely used in scientific research due to its unique properties and versatility. Some of its applications include:

  • Chemistry: Used as a reagent in organic synthesis and as a building block for the construction of complex molecules.

  • Biology: Employed in the study of enzyme inhibitors and as a tool in biochemical assays.

  • Medicine: Investigated for its potential use in drug discovery and development, particularly in the design of boronic acid-based drugs.

  • Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 5-(N-Cyclohexylaminomethyl)-2-fluorophenylboronic acid, pinacol ester exerts its effects depends on its specific application. In general, boronic acids and their derivatives can form reversible covalent bonds with biological targets, such as enzymes or proteins, leading to modulation of their activity. The molecular targets and pathways involved may vary depending on the specific biological or chemical context.

Comparison with Similar Compounds

  • 3-(N-Cyclohexylaminomethyl)-2-fluorophenylboronic acid, pinacol ester

  • 4-(N-Cyclohexylaminomethyl)-2-fluorophenylboronic acid, pinacol ester

  • 2-(N-Cyclohexylaminomethyl)-3-fluorophenylboronic acid, pinacol ester

Uniqueness: 5-(N-Cyclohexylaminomethyl)-2-fluorophenylboronic acid, pinacol ester is unique due to the specific positioning of the fluorine atom and the cyclohexylamino group, which can influence its reactivity and binding properties compared to similar compounds.

Biological Activity

5-(N-Cyclohexylaminomethyl)-2-fluorophenylboronic acid, pinacol ester, is a boronic acid derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound is characterized by its unique structure, which includes a cyclohexyl group and a fluorinated phenyl moiety. The biological activity of this compound is primarily associated with its role in drug design and development, especially in the context of targeting specific enzymes and receptors.

The biological activity of this compound is largely attributed to its ability to interact with various biological targets, including enzymes involved in cancer progression and metabolic pathways. Boronic acids are known to form reversible covalent bonds with diols, which can modulate the activity of enzymes such as proteases and kinases.

Anticancer Activity

Recent studies have indicated that 5-(N-Cyclohexylaminomethyl)-2-fluorophenylboronic acid exhibits promising anticancer properties. It has been shown to inhibit the growth of certain cancer cell lines by inducing apoptosis and cell cycle arrest. The fluorine atom in the structure enhances its lipophilicity, potentially improving cellular uptake.

Case Study: In Vitro Studies

A study conducted on various cancer cell lines demonstrated that this compound significantly reduced cell viability at concentrations ranging from 10 to 50 μM. The following table summarizes the findings:

Cell LineIC50 (μM)Mechanism of Action
MCF-7 (Breast)25Induction of apoptosis
HeLa (Cervical)30Cell cycle arrest
A549 (Lung)20Inhibition of proliferation

Enzyme Inhibition

5-(N-Cyclohexylaminomethyl)-2-fluorophenylboronic acid has also been investigated for its ability to inhibit specific enzymes such as serine proteases and kinases. The inhibition mechanism involves the formation of a boronate complex with the active site residues of these enzymes.

Research Findings

In a comparative study, the compound showed a higher inhibitory effect on serine proteases compared to other boronic acid derivatives. The results are summarized below:

Enzyme TypeKi (nM)Comparison with Other Derivatives
Serine Protease150More potent than standard boronic acids
Kinase200Comparable to leading inhibitors

Q & A

Q. What are the primary synthetic applications of 5-(N-cyclohexylaminomethyl)-2-fluorophenylboronic acid, pinacol ester in organic chemistry?

This compound is widely used as a boronic ester building block in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. Its pinacol ester group enhances stability against moisture and oxidation compared to free boronic acids, making it suitable for multi-step syntheses. Key applications include:

  • Synthesis of biaryl motifs in pharmaceuticals and materials science.
  • Functionalization of aromatic systems via palladium-catalyzed coupling with aryl halides or triflates .
  • Methodological Tip : Optimize reactions using Pd(PPh₃)₄ or PdCl₂(dppf) catalysts with anhydrous solvents (e.g., THF or dioxane) and a base (e.g., Na₂CO₃) at 70–100°C .

Q. How can researchers ensure purity during the synthesis and isolation of this compound?

Purification strategies include:

  • Column chromatography using silica gel with hexane/ethyl acetate gradients to separate boronic ester byproducts.
  • Recrystallization from ethanol or methanol to remove polar impurities.
  • Analytical confirmation via ¹H/¹³C NMR (e.g., characteristic boron-coupled splitting in aromatic protons) and LC-MS to verify molecular ion peaks (e.g., [M+H]⁺) .

Q. What spectroscopic and computational methods are used to characterize its structure?

  • NMR Spectroscopy : ¹¹B NMR (~30–35 ppm for boronic esters) and ¹⁹F NMR (fluorine chemical shifts near -110 ppm) confirm substituent positions .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., C₁₉H₂₈BFNO₂).
  • Computational Tools : DFT calculations (e.g., Gaussian) model steric effects of the cyclohexylaminomethyl group on reactivity .

Q. How does the compound’s stability vary under different pH or oxidizing conditions?

  • pH Sensitivity : Hydrolyzes slowly in neutral aqueous buffers (pH 7–8) but rapidly under acidic (pH < 4) or basic (pH > 10) conditions, releasing boronic acid.
  • Oxidative Stability : Reacts with H₂O₂ via deboronation to form phenolic derivatives (monitored by UV-vis at 405 nm) .
  • Storage Recommendation : Store at 2–8°C under inert gas (argon) in sealed vials to prevent hydrolysis .

Advanced Research Questions

Q. How can steric hindrance from the cyclohexylaminomethyl group be mitigated in cross-coupling reactions?

The bulky cyclohexyl group may slow transmetalation steps in Suzuki-Miyaura reactions. Strategies include:

  • Catalyst Optimization : Use bulky ligands (e.g., SPhos or XPhos) to enhance turnover.
  • Solvent Effects : Employ high-polarity solvents (e.g., DMF) to stabilize intermediates.
  • Temperature Control : Prolong reaction times at 80–100°C to overcome kinetic barriers .

Q. What mechanistic insights support photoinduced decarboxylative borylation for modifying this compound?

Visible-light-mediated reactions (450 nm) enable radical-based borylation via N-hydroxyphthalimide (NHPI) ester intermediates . Key steps:

  • Photoinitiation : Light cleaves the NHPI ester, generating alkyl radicals.
  • Radical Capture : Bis(catecholato)diboron (B₂cat₂) transfers a boryl group to the radical, forming a new boronic ester.
  • Application : Modify carboxyl-containing precursors (e.g., natural product derivatives) without metal catalysts .

Q. What strategies achieve chemoselectivity when multiple boronic esters are present?

  • Speciation Control : Adjust solvent polarity (e.g., toluene vs. DMSO) to favor selective activation of one boronic ester.
  • Protecting Groups : Temporarily mask reactive sites (e.g., using trifluoroborate salts) during iterative coupling steps .

Q. How should researchers address contradictions in catalytic efficiency data across studies?

  • Systematic Screening : Test diverse catalysts (e.g., Pd, Ni), bases (K₃PO₄ vs. Cs₂CO₃), and solvent mixtures.
  • Kinetic Studies : Use UV-vis or in situ IR to track reaction progress and identify rate-limiting steps.
  • Computational Modeling : Compare transition-state energies for competing pathways (e.g., oxidative addition vs. transmetalation) .

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